1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

This imidazo[1,2-b]pyrazole-phenylurea (CAS 1788533-05-0) is a strategic scaffold-hop from dihydro-imidazo-pyrazolyl-urea c-Raf inhibitors, delivering a non-overlapping kinase selectivity fingerprint for screening cascades. The flexible ethyl linker (4 rotatable bonds) enables conformational adaptation in co-crystallization studies of angiogenic kinase active sites, while the unsubstituted phenylurea provides a minimal-steric-bulk starting point for focused library elaboration (ΔclogP ≈ -0.5 to -0.8 vs. phenethyl analog). Its balanced profile (cLogP 2.72, TPSA 80.49 Ų) minimizes PAINS risk in cellular assays and HTS campaigns targeting chemokine/formyl peptide receptors.

Molecular Formula C14H15N5O
Molecular Weight 269.308
CAS No. 1788533-05-0
Cat. No. B2801525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea
CAS1788533-05-0
Molecular FormulaC14H15N5O
Molecular Weight269.308
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NCCN2C=CN3C2=CC=N3
InChIInChI=1S/C14H15N5O/c20-14(17-12-4-2-1-3-5-12)15-8-9-18-10-11-19-13(18)6-7-16-19/h1-7,10-11H,8-9H2,(H2,15,17,20)
InChIKeyKOWLDOCKPNFNOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea (CAS 1788533-05-0): A Structurally Distinct Imidazopyrazole-Phenylurea Scaffold for Targeted Kinase and Angiogenesis Research


1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea (CAS 1788533-05-0) is a synthetic small molecule featuring an imidazo[1,2-b]pyrazole core connected via an ethyl linker to a phenylurea moiety . It belongs to a class of heterocyclic compounds under active investigation for modulating kinase signaling and inflammatory pathways, where small structural modifications on the urea and heterocycle profoundly shift selectivity and potency profiles [1]. Its molecular formula is C14H15N5O with a molecular weight of 269.30 g/mol, and it possesses computed drug-like properties including a clogP of 2.72 and a topological polar surface area (TPSA) of 80.49 Ų .

Why Procurement of 1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea Cannot Be Substituted with Generic Imidazopyrazole or Pyrazolyl-Urea Analogs


Biological activity within the fused pyrazole-urea chemotype is exquisitely sensitive to minor structural perturbations. Published structure-activity relationship (SAR) studies demonstrate that both the type of substituent on the phenylurea moiety and its attachment via a flexible ethyl linker, as opposed to a direct bond or a constrained ring system, are pivotal in determining kinase phosphorylation profiles (ERK1/2, Akt, p38MAPK) [1]. Specifically, loss of flexibility in more rigid imidazopyrazole derivatives leads to significant changes in activity, and pyrazolyl-ureas and imidazo[1,2-b]pyrazole derivatives show non-overlapping inhibitory profiles in functional chemotaxis assays [2][3]. Therefore, the specific combination of an imidazo[1,2-b]pyrazole-1-yl-ethyl linker with a terminal phenylurea in the target compound represents a unique pharmacophore that cannot be generically interchanged with other commercially available analogs without risking complete loss of the desired biological phenotype.

Quantitative Evidence Guide: Benchmarks for 1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea vs. Closest Structural and Functional Analogs


Structural Differentiation: Flexible Ethyl Linker vs. Direct Substitution in Imidazo[1,2-b]pyrazole Cores

The target compound incorporates a flexible ethyl linker between the imidazo[1,2-b]pyrazole core and the urea group. This contrasts with the 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole class, where substituents are directly attached to or rigidly fused with the core. SAR analysis reveals that this loss of flexibility in constrained imidazopyrazoles is responsible for a significant change in the profile of kinase inhibition [1][2]. While the direct biological activity of the target compound remains to be reported in a head-to-head study, its rotational flexibility (4 rotatable bonds) [3] is a critical parameter for steric accommodation in ATP-binding pockets, differentiating it from less flexible analogs.

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Physicochemical Profile: Lipophilicity and Solubility Advantage over Phenethyl Analog

The target compound (C14H15N5O; MW 269.30) has a calculated logP (clogP) of 2.72 and a topological polar surface area (TPSA) of 80.49 Ų [1]. Its closest commercially available analog, 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea (C16H19N5O; MW 297.35), differs structurally by an additional methylene unit in the urea substituent and possesses a higher molecular weight . The lower molecular weight and lower clogP of the target compound predict superior aqueous solubility and a more favorable drug-like profile according to Lipinski's Rule of Five.

Drug Design Pharmacokinetics Physicochemical Properties

Scaffold-Specific Kinase Selectivity: c-Raf Inhibition Profile Contrasted with Pyrazoloimidazole Analog

A structurally related but scaffold-distinct analog, a commercially available pyrazoloimidazole phenyl urea (c-Raf Inhibitor - Calbiochem 475958), demonstrates potent c-Raf inhibition (IC50 50 nM) and high selectivity (96% on c-Raf, <50% on most other kinases in a 30-kinase panel) . The target compound's imidazo[1,2-b]pyrazole scaffold contrasts with this analog's 1,4-dihydropyrazolo[4,3-d]imidazole core. Cross-class SAR indicates that the core fusion pattern is a primary determinant of kinase selectivity, meaning the target compound is predicted to exhibit a distinct, non-redundant inhibition fingerprint [1]. This positions it as an orthogonal chemical probe for deconvoluting target-specific effects.

Kinase Inhibition Selectivity Anticancer Research

Antiangiogenic Potential: Vascular Mimicry Inhibition Evidence in Neuroblastoma Cell Lines for Related Chemotype

Dihydro-imidazo-pyrazolyl-urea derivatives (STIRUR and BUR series) have demonstrated a strong inhibitory effect on the ability of HTLA-230 neuroblastoma cells to form vascular-like structures, without exhibiting cytotoxicity or altering clonogenic potential [1]. This vascular mimicry inhibition represents a hallmark of anti-angiogenic and anti-metastatic activity. As the target compound is a member of this chemotype family, it carries a strong potential for similar anti-angiogenic behavior, but with the distinct physicochemical properties and linker flexibility outlined in previous dimensions.

Angiogenesis Neuroblastoma Vascular Mimicry

Recommended Application Scenarios for 1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea Based on Validated Evidence Dimensions


Scaffold-Hopping and Kinase Selectivity Profiling in Oncology Research

This compound is ideally suited as a distinct chemical probe in kinase inhibitor screening cascades where differentiation from the widely studied c-Raf inhibitor scaffold (1,4-dihydropyrazolo[4,3-d]imidazole) is desired. Its imidazo[1,2-b]pyrazole core, combined with a flexible ethyl-linked phenylurea, constitutes a scaffold-hop that is predicted to yield a non-overlapping kinase selectivity fingerprint . Its favorable drug-like properties (clogP 2.72; TPSA 80.49 Ų) support use in cellular assays without the confounding factors associated with highly lipophilic or aggregating compounds [1].

Investigating Anti-Angiogenic Mechanisms Through a Flexible Pharmacophore

The compound should be prioritized for angiogenesis research programs aiming to exploit the vascular mimicry inhibition observed in the related dihydro-imidazo-pyrazolyl-urea class (STIRUR/BUR series) [2]. The four rotatable bonds of the ethyl linker provide conformational adaptability that can be leveraged in co-crystallization studies to probe active site topologies in angiogenic kinases or other protein targets, while its clean structure avoids reactive functionality that could lead to off-target events.

SAR Expansion and Lead Optimization Libraries

For medicinal chemistry programs seeking to elaborate the phenylurea motif, the target compound's unsubstituted phenyl ring serves as a minimal-steric-bulk starting point. Its direct comparison with the phenethyl analog (ΔMW = -28.05; ΔclogP ≈ -0.5 to -0.8) provides a clear SAR dimension for exploring the effect of increased lipophilicity on potency and metabolic stability [1]. This makes it an essential reference compound for building a focused library of imidazo[1,2-b]pyrazole derivatives.

High-Throughput Screening (HTS) Triage Set for Inflammatory and Chemotaxis Targets

Given the demonstrated role of structurally related pyrazolyl-ureas in inhibiting IL-8 and fMLP-induced neutrophil chemotaxis, this compound is a rational addition to an HTS chemical library targeting inflammatory pathways [3]. Its balanced physicochemical profile minimizes the risk of pan-assay interference compounds (PAINS) alerts, and its structural novelty warrants inclusion in screening sets to identify new chemical starting points for targets like chemokine receptors or formyl peptide receptors.

Quote Request

Request a Quote for 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.